molecular formula C11H12O3 B2538789 rac-(2r,3r)-2-phenyloxolane-3-carboxylic acid CAS No. 1909288-16-9

rac-(2r,3r)-2-phenyloxolane-3-carboxylic acid

Cat. No.: B2538789
CAS No.: 1909288-16-9
M. Wt: 192.214
InChI Key: BFRVALJPWDJRTR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule. This compound is characterized by its oxolane ring, a five-membered ring containing one oxygen atom, and a carboxylic acid group attached to the third carbon atom. The presence of a phenyl group attached to the second carbon atom adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid can be achieved through various methods. One common approach involves the Mukaiyama crossed aldol reaction. This reaction typically involves the use of silyl enol ethers and aldehydes. For instance, the silyl enol ether of S-ethyl 2-phenylethanethioate can react with simple aldehydes like 2-chloroacetaldehyde or acetaldehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxolane ring and carboxylic acid group can be reduced under specific conditions.

    Substitution: The phenyl group and other substituents can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl group can also contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**
  • rac-(2R,3R)-S-ethyl-2-phenyl-3-(tosyloxy)buthanethioate**

Uniqueness

rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the positioning of the phenyl and carboxylic acid groups.

Properties

IUPAC Name

(2R,3R)-2-phenyloxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRVALJPWDJRTR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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